Rivaroxaban Impurity 4

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients

The control of impurities in Active Pharmaceutical Ingredients (APIs) is a cornerstone of pharmaceutical quality assurance. longdom.orglongdom.org Impurities are unintended chemical substances that can arise during the manufacturing process, storage, or from the raw materials used. chemicea.com Even in minute quantities, these substances can significantly impact the safety, efficacy, and stability of the final drug product. longdom.orglongdom.orgijprdjournal.com The presence of impurities can lead to adverse health effects, alter the drug's therapeutic action, or reduce its shelf life. ijprdjournal.comcontractpharma.com Therefore, stringent control and monitoring of impurities are essential to safeguard patient health and ensure the consistent quality of medications. chemicea.comoceanicpharmachem.com

Regulatory Landscape for Pharmaceutical Impurities

To ensure patient safety and drug quality, regulatory bodies worldwide have established comprehensive guidelines for the control of impurities in pharmaceuticals. longdom.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). longdom.orgjpionline.orgbiotech-spain.com

Key ICH guidelines governing impurities include:

ICH Q3A(R2): This guideline focuses on impurities in new drug substances, providing thresholds for reporting, identification, and qualification. jpionline.orgich.org

ICH Q3B(R2): This guideline addresses impurities in new drug products, covering degradation products that may form during manufacturing or upon storage. europa.eueuropa.eugmpinsiders.com

ICH M7(R2): This guideline specifically deals with the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgtandfonline.com

These guidelines establish a framework for identifying, qualifying, and setting acceptable limits for impurities, ensuring that they are controlled to levels that are considered safe for human use. jpionline.orgunr.edu.ar

Overview of Rivaroxaban (B1684504) and its Chemical Synthesis Context

Rivaroxaban is an orally administered anticoagulant medication that acts as a direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. mdpi.com Its chemical name is 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide. chemicea.com The synthesis of Rivaroxaban is a multi-step process that, like any complex chemical synthesis, can lead to the formation of various process-related impurities and degradation products. chemicea.comthepharmajournal.com These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the drug substance itself. chemicea.com Understanding the synthetic route is crucial for predicting and controlling potential impurities. thepharmajournal.com

The Role of Impurity Identification in Drug Quality Assurance

Impurity profiling, which involves the detection, identification, and quantification of impurities, is a fundamental aspect of drug quality assurance. longdom.orglongdom.orgrroij.com It provides critical information about the purity of the API and the final drug product. oceanicpharmachem.com By identifying and characterizing impurities, pharmaceutical manufacturers can assess potential safety risks and implement strategies to control them within acceptable limits. longdom.orgijprdjournal.com This process is vital for ensuring batch-to-batch consistency and meeting the stringent requirements of regulatory authorities. longdom.org Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are instrumental in the identification and quantification of these impurities. ijprdjournal.comcontractpharma.compharmainfo.in

Scope and Objectives of Research on Specific Impurities

Research into specific pharmaceutical impurities is driven by the need to ensure the safety and quality of drug products. The primary objectives of such research include:

Structural Elucidation: Determining the precise chemical structure of the impurity. rroij.compharmainfo.in

Formation Mechanism: Understanding how and under what conditions the impurity is formed. globalpharmatek.com

Analytical Method Development: Creating and validating sensitive and specific analytical methods for the detection and quantification of the impurity. gmpinsiders.com

Toxicological Assessment: Evaluating the potential toxicity of the impurity to establish a safe limit. ich.org

Control Strategy Development: Implementing measures in the manufacturing process to control the formation of the impurity to acceptable levels. pharmaffiliates.com

Rivaroxaban Impurity 4: Chemical Profile

| Property | Value | Source |

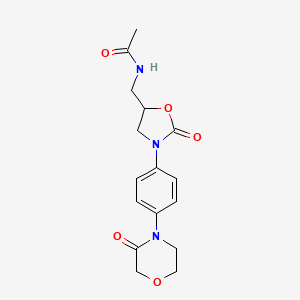

| IUPAC Name | N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide | nih.gov |

| Molecular Formula | C16H19N3O5 | nih.gov |

| Molecular Weight | 333.34 g/mol | nih.gov |

| CAS Number | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O5 |

|---|---|

Molecular Weight |

333.34 g/mol |

IUPAC Name |

N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20) |

InChI Key |

ZINXMVCVGXRHDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |

Origin of Product |

United States |

Nomenclature and Classification of Rivaroxaban Impurity 4

Chemical Identity of N-Nitroso Rivaroxaban (B1684504) Impurity 4

N-Nitroso Rivaroxaban Impurity 4 is chemically identified as N-Benzyl-N-ethylnitrous amide. cymitquimica.comchemicea.comchemicea.com This compound is a nitrosamine (B1359907) that can be formed under specific conditions from precursors or reagents. chemicea.com

Alternative Designations and Related Impurities

This impurity is also known by other names, which are important for its unambiguous identification.

Interactive Data Table: Alternative Designations of N-Nitroso this compound

| CAS Number | Molecular Formula | Molecular Weight | Synonyms |

| 20689-96-7 | C9H12N2O | 164.21 g/mol | N-Nitroso Benzylethylamine, N-Benzyl-N-ethylnitrous amide cymitquimica.comchemicea.comchemicea.com |

Nitrosamines are a class of compounds characterized by the N-N=O functional group. chemicea.com They can be formed from the reaction of secondary or tertiary amines with a nitrosating agent. chemicea.com

Classification within Pharmaceutical Impurity Categories

N-Nitroso this compound is classified as a potential impurity. Its formation is not a direct result of the intended synthesis but can occur if secondary amines and nitrosating agents are present under favorable conditions.

Structural Relationship to Rivaroxaban and its Precursors

N-Nitroso this compound is not structurally derived from the rivaroxaban molecule itself but rather from potential precursors or reagents that contain secondary amine functionalities which can undergo nitrosation. chemicea.com

Formation Mechanisms of N Nitroso Rivaroxaban Impurity 4

Nitrosation Reactions Involving Secondary Amines

The fundamental chemical pathway for the formation of most nitrosamine (B1359907) impurities is the nitrosation of a secondary or tertiary amine. fda.govinnovareacademics.in This reaction involves the introduction of a nitroso group (-N=O) onto a nitrogen atom.

The most common source for the nitroso group is a nitrosating agent, which is often derived from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂). fda.govijbpas.com While nitrite ions themselves are not highly reactive, they can be converted into more potent nitrosating species under specific conditions. innovareacademics.in In an acidic environment, nitrite is protonated to form nitrous acid (HNO₂). innovareacademics.innih.gov Nitrous acid can then exist in equilibrium with other powerful nitrosating agents like dinitrogen trioxide (N₂O₃). nih.govacs.org These electrophilic species can then react with the nucleophilic nitrogen of a secondary amine to form a stable N-nitrosamine. nih.gov The presence of nitrite or nitrate (B79036) impurities in raw materials, solvents, or even water used in the manufacturing process can be a significant risk factor. fda.govfundingprogrammesportal.gov.cy

The nitrosation reaction is highly dependent on pH. Acidic conditions are generally required to convert nitrite salts into active nitrosating agents like nitrous acid. fda.govnih.gov The reaction rate often increases with acidity, although at very low pH, the amine precursor can become fully protonated, reducing its reactivity. nih.gov The optimal pH for the formation of many nitrosamines is around 3.4. eaht.org

Certain substances can also catalyze the reaction. Aldehydes, for example, have been shown to catalyze nitrosation. acs.org This is relevant as trace amounts of formaldehyde (B43269) can be generated from the degradation of common pharmaceutical excipients.

Identification of Precursors in Rivaroxaban (B1684504) Synthesis Pathways

The formation of a specific nitrosamine impurity is directly linked to the presence of its corresponding amine precursor within the manufacturing process. researchgate.net

A thorough evaluation of the Rivaroxaban synthesis route is necessary to identify any secondary or tertiary amine precursors. researchgate.net These can be present as starting materials, intermediates, reagents, or even as impurities in any of these components. fda.govijbpas.com One analysis of the Rivaroxaban synthesis pathway identified the starting material 2-(phenylamino)ethan-1-ol as a secondary amine used in the process. researchgate.netresearchgate.net If this or other amine-containing molecules are present and exposed to a nitrosating agent, they can be converted into their corresponding nitrosamine impurity, which could potentially be carried through subsequent steps into the final drug substance. researchgate.net The specific impurity, N-Nitroso Rivaroxaban, is formed from the nitrosation of Rivaroxaban itself, which contains a secondary amide group that can also be nitrosated, albeit generally less readily than a secondary amine. acs.orgresearchgate.netrasayanjournal.co.in

The conditions used during synthesis can create a favorable environment for nitrosamine formation. researchgate.net A critical step that poses a risk is the use of nitrites (like NaNO₂) to quench residual azide (B81097) reagents, which are sometimes used in forming specific chemical structures (e.g., tetrazole rings). fda.govnih.gov If this quenching is done in the presence of a vulnerable amine under acidic conditions, nitrosamine formation is highly probable. fda.govnih.gov Furthermore, the use of certain solvents that may contain residual amine impurities, or the carryover of reagents from one step to the next, can also contribute to the risk. fda.govijbpas.com

Degradation Pathways Leading to N-Nitroso Impurity Formation

Nitrosamine impurities can also form after the synthesis of the active pharmaceutical ingredient (API) is complete, either through the degradation of the drug molecule itself or from interactions with its environment. acs.orgchemicea.com Forced degradation studies on Rivaroxaban, particularly under acidic conditions, have been performed to understand its stability. ajpaonline.com While the primary concern is often the carryover of precursors from synthesis, it is plausible that under certain stress conditions (e.g., heat, acidity), the Rivaroxaban molecule or related compounds could degrade. chemicea.com If this degradation leads to the formation of a secondary amine structure, and a nitrosating agent is present (for example, from excipients or environmental exposure), this could serve as another pathway for the formation of N-Nitroso Rivaroxaban Impurity 4. acs.orgchemicea.com

Stress-Induced Degradation Studies (e.g., Hydrolysis, Oxidation)

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. researchgate.net In the case of Rivaroxaban, studies have shown that the molecule is susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation. mdpi.comfrontiersin.org

Under hydrolytic stress, Rivaroxaban demonstrates significant degradation in both acidic and alkaline environments. researchgate.netmdpi.comrsc.org Studies using hydrochloric acid (for acidic hydrolysis) and sodium hydroxide (B78521) (for basic hydrolysis) resulted in the formation of several degradation products. researchgate.netmdpi.comfrontiersin.org Similarly, exposure to oxidative stress, often induced by hydrogen peroxide, also leads to notable degradation of Rivaroxaban. mdpi.comfrontiersin.org While these studies identify numerous degradants, the formation of N-Nitroso this compound is specifically linked to the presence of a nitrosating agent, which is not a component of standard hydrolysis or oxidation tests. chemicea.comresearchgate.net The degradation of the primary drug substance or excipients under these stress conditions, however, could potentially release secondary amines that are precursors to nitrosamine formation if a nitrosating source is also present. ijpsjournal.com

In contrast, Rivaroxaban shows greater stability under neutral hydrolytic, thermal, and photolytic stress conditions, with less significant degradation observed. researchgate.netmdpi.comajpsonline.com

Table 1: Summary of Rivaroxaban Forced Degradation Studies

| Stress Condition | Reagent/Parameters | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.01 N to 6 N HCl | Significant degradation, formation of multiple degradation products. | researchgate.netmdpi.comfrontiersin.org |

| Base Hydrolysis | 0.01 N to 0.1 N NaOH | Significant degradation, formation of multiple degradation products. | researchgate.netmdpi.comfrontiersin.org |

| Oxidative | 0.05% to 3% H₂O₂ | Significant degradation observed. | mdpi.comfrontiersin.org |

| Thermal | 75°C for 24 hours | No significant degradation compared to hydrolytic/oxidative stress. | mdpi.comajpsonline.com |

| Photolytic | Continuous light exposure for 24 hours | No significant degradation compared to hydrolytic/oxidative stress. | mdpi.comajpsonline.com |

Environmental Factors Influencing Formation (e.g., Temperature, pH)

Environmental factors, particularly pH and temperature, play a crucial role in the formation of N-nitrosamine impurities like this compound. chemicea.comnih.gov

pH: The formation of nitrosamines is highly pH-dependent. The reaction generally requires an acidic environment. ijpsjournal.comresearchgate.netacs.org Acidic conditions facilitate the conversion of nitrite salts, which may be present as trace impurities in raw materials or excipients, into nitrous acid (HNO₂). researchgate.netnih.govacs.org Nitrous acid is a key nitrosating agent that can then react with the secondary amine moiety within the Rivaroxaban structure. chemicea.comnih.govchemicea.com Therefore, controlling the pH during manufacturing and in the final drug product formulation is a key strategy to mitigate the risk of nitrosamine formation. chemicea.com

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including the formation of nitrosamines. chemicea.comnih.gov Storage of Rivaroxaban or its intermediates at higher temperatures, especially in the presence of moisture and a nitrosating source, can increase the likelihood and rate of N-Nitroso this compound generation. chemicea.comijpsjournal.com

Mechanistic Elucidation of Impurity Generation

The generation of N-Nitroso this compound occurs through the chemical process of N-nitrosation. This reaction specifically targets the secondary amine group present in the Rivaroxaban molecule. chemicea.comchemicea.com

The fundamental mechanism requires two primary components: a nitrosatable amine and a nitrosating agent. ijpsjournal.comacs.org

Amine Source: Rivaroxaban itself contains a secondary amine functional group, making it susceptible to nitrosation without prior degradation. chemicea.comchemicea.com

Nitrosating Agent Source: Nitrosating agents are substances that can donate a nitroso group (–N=O). In the context of pharmaceutical manufacturing, these can originate from several sources:

Residual Nitrites/Nitrates: Trace amounts of nitrites (like sodium nitrite) or nitrates may be present in starting materials, reagents, solvents, or common pharmaceutical excipients. researchgate.netijpsjournal.com

Manufacturing Process: The use of certain reagents, such as nitric acid, during the synthesis of intermediates can be a source of nitrosating agents. researchgate.net

Atmospheric Pollutants: Nitrogen oxides (NOx) from the environment can also contribute to the formation of nitrosating species. researchgate.netnih.gov

The reaction is typically acid-catalyzed. Under acidic conditions, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). Nitrous acid can then form a more potent nitrosating agent, dinitrogen trioxide (N₂O₃), which subsequently reacts with the secondary amine of Rivaroxaban to yield N-Nitroso this compound. nih.govacs.org The presence of water, heat, and an acidic pH can all facilitate this transformation. chemicea.comijpsjournal.comnih.gov

Synthetic Strategies for N Nitroso Rivaroxaban Impurity 4 Reference Standards

Design Principles for Impurity Synthesis

The design of a synthetic route for a pharmaceutical impurity reference standard is guided by several key principles. The primary objective is to produce a compound that is chemically identical to the impurity formed under manufacturing or storage conditions. This necessitates a thorough understanding of the potential degradation pathways and side reactions of the active pharmaceutical ingredient (API). For N-nitroso impurities, this involves identifying the secondary or tertiary amine functionalities within the drug molecule that are susceptible to nitrosation. veeprho.comnih.gov The synthetic strategy should be robust, reproducible, and yield the impurity in sufficient quantity and purity for its use as a reference standard. Furthermore, the chosen route should allow for the unambiguous characterization of the final product to confirm its structure and identity.

Direct Nitrosation Approaches

Direct nitrosation of the parent drug or a suitable precursor is the most common and straightforward approach for the synthesis of N-nitroso impurities. This method mimics the likely formation pathway of the impurity in the drug product.

Optimization of Reaction Conditions for Controlled Synthesis

The controlled synthesis of N-Nitroso Rivaroxaban (B1684504) Impurity 4 via direct nitrosation requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Key parameters that influence the outcome of the nitrosation reaction include temperature, pH, and reaction time. aquigenbio.com

Nitrosation reactions are often sensitive to temperature, with lower temperatures generally favoring selectivity and stability of the product. For instance, a reported synthesis of an N-Nitroso Rivaroxaban Impurity (NNRI) was conducted at 10-15°C. rasayanjournal.co.in The pH of the reaction medium is also a critical factor. Acidic conditions are typically required to generate the active nitrosating species from nitrite (B80452) salts. nih.gov However, excessively acidic conditions can lead to degradation of the API or the newly formed nitrosamine (B1359907). The reaction time must be sufficient to ensure complete conversion of the starting material but not so long as to promote the degradation of the desired product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential for determining the optimal reaction time. rasayanjournal.co.in

Table 1: Key Parameters for Optimization of Direct Nitrosation

| Parameter | Influence on Synthesis | Typical Range/Considerations |

| Temperature | Affects reaction rate and selectivity. Lower temperatures can improve stability. | 0°C to room temperature; for some reactions, cooling to 10-15°C is optimal. rasayanjournal.co.in |

| pH | Acidic conditions are generally required to form the nitrosating agent. | pH control is crucial to prevent degradation of reactants and products. |

| Reaction Time | Needs to be sufficient for completion without causing product degradation. | Monitored by TLC or HPLC; can range from a few hours to overnight. rasayanjournal.co.in |

| Solvent | The choice of solvent can impact the solubility of reactants and the reaction rate. | Polar aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) (DCM) are often used. rasayanjournal.co.innih.gov |

Selection of Nitrosating Agents and Amine Substrates

The choice of nitrosating agent is pivotal in the synthesis of N-nitroso compounds. A variety of reagents can be employed, each with its own reactivity and suitability for different substrates. cardiff.ac.uk For the synthesis of N-Nitroso Rivaroxaban Impurity 4, the amine substrate is the secondary amine moiety within the Rivaroxaban molecule or a precursor thereof. researchgate.net

Commonly used nitrosating agents include:

Sodium Nitrite (NaNO₂) in the presence of an acid (e.g., hydrochloric acid, sulfuric acid) is a classic and cost-effective method. cardiff.ac.uk The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species. europa.eu

Alkyl Nitrites , such as tert-butyl nitrite (TBN), are powerful nitrosating agents that can be used under mild conditions in organic solvents. nih.gov A published procedure for an N-Nitroso Rivaroxaban Impurity utilized tert-butyl nitrate (B79036). rasayanjournal.co.in

Nitrosyl Halides (e.g., NOCl) and Nitrosonium Salts (e.g., NOBF₄) are highly efficient nitrosating agents for less reactive substrates like amides and carbamates. nih.gov

The selection of the appropriate nitrosating agent depends on the reactivity of the amine substrate. Secondary amines, such as the one present in the Rivaroxaban structure, are generally more reactive towards nitrosation than amides. europa.eu

Table 2: Common Nitrosating Agents and Their Applications

| Nitrosating Agent | Chemical Formula | Typical Substrates | Reaction Conditions |

| Sodium Nitrite/Acid | NaNO₂ / H⁺ | Secondary and tertiary amines | Aqueous or mixed aqueous/organic solvents, acidic pH. cardiff.ac.uk |

| tert-Butyl Nitrite | (CH₃)₃CONO | Secondary and tertiary amines, amides | Organic solvents, mild conditions. nih.gov |

| Nitrosyl Chloride | NOCl | Secondary amines, amides, carbamates | Organic solvents, often at low temperatures. nih.gov |

| Nitrosonium Tetrafluoroborate | NOBF₄ | Secondary amines, amides, ureas | Organic solvents, mild conditions. nih.gov |

Alternative Synthetic Routes to Achieve High Purity Standards

While direct nitrosation is the most common method, alternative synthetic routes can be explored to achieve higher purity or overcome challenges associated with the direct approach. One such strategy involves the synthesis of the N-nitroso moiety on a precursor molecule, which is then elaborated to the final N-Nitroso this compound structure. This multi-step approach can sometimes offer better control over the reaction and simplify purification. However, this is often more complex and less convergent than direct nitrosation. For many N-nitroso impurities, direct nitrosation of the final drug substance or a late-stage intermediate remains the most practical approach for preparing reference standards.

Challenges in Synthesizing Specific Impurity Forms

The synthesis of N-nitroso impurities, including N-Nitroso this compound, presents several challenges:

Low Yields: Nitrosation reactions can sometimes result in low yields, requiring larger quantities of starting materials and more extensive purification. A reported synthesis of an N-Nitroso Rivaroxaban Impurity (NNRI) gave a yield of 35.2%. rasayanjournal.co.in

Instability: N-nitroso compounds can be unstable, particularly to heat, light, and strong acidic or basic conditions. nih.gov This instability can complicate their synthesis, purification, and storage.

Formation of Multiple Products: The reaction can sometimes lead to the formation of multiple nitrosated products or other degradation products, making the isolation of the desired impurity challenging.

Separation from API: A significant challenge is the separation of the N-nitroso impurity from the unreacted starting material (the API). usp.org Their structural similarity can make chromatographic separation difficult.

Purification Methodologies for Isolated Impurity Standards

The purification of the synthesized N-Nitroso this compound is crucial to obtain a high-purity reference standard. Column chromatography is the most widely used technique for this purpose.

A reported purification of an N-Nitroso Rivaroxaban Impurity involved crude isolation by extraction with dichloromethane (DCM) followed by column purification. rasayanjournal.co.in The choice of the stationary phase (e.g., silica (B1680970) gel, C18-functionalized silica) and the mobile phase is critical for achieving good separation. For nitrosamine impurities, a combination of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the eluent for normal-phase chromatography. For reverse-phase chromatography, mixtures of water and acetonitrile or methanol (B129727), often with additives like formic acid, are employed. rasayanjournal.co.in

The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rasayanjournal.co.in

Advanced Analytical Methodologies for Detection, Quantification, and Structural Characterization of N Nitroso Rivaroxaban Impurity 4

Chromatographic Separation Techniques

The effective separation and quantification of N-Nitroso Rivaroxaban (B1684504) Impurity 4, a potentially genotoxic nitrosamine (B1359907) impurity, from the active pharmaceutical ingredient (API) Rivaroxaban and its other related substances is critical for ensuring drug safety and quality. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone of analytical strategies for this purpose. These methods are developed to be highly sensitive and selective, capable of detecting the impurity at trace levels.

The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity for N-Nitroso Rivaroxaban and other impurities. Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the impurity profiling of Rivaroxaban. This method typically employs a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of Rivaroxaban from its more polar or non-polar impurities. Several stability-indicating RP-HPLC methods have been developed to separate Rivaroxaban from process-related impurities and degradation products formed under stress conditions such as acid, base, oxidation, and photolysis. These methods are crucial for demonstrating the specificity of the analytical procedure in the presence of potential interferents.

| Stationary Phase | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) and 25 mM monobasic potassium phosphate (B84403) (pH 2.9) (30:70 v/v) | Isocratic | 1.0 mL/min | UV at 249 nm | |

| Nucleosil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and Water (50:50 v/v) | Isocratic | 1.0 mL/min | PDA at 251 nm | |

| Zorbax SB C18 (250 x 4.6 mm, 3.5 µm) | A: 0.02M KH2PO4 buffer + Acetonitrile:Methanol (B129727) B: 0.02M KH2PO4 buffer + Acetonitrile:Methanol | Gradient | 1.0 mL/min | UV at 240 nm | |

| Macherey-Nagel Nucleodur C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and Water | Gradient | 1.5 mL/min | UV at 254 nm | |

| X-Bridge C18 (250 x 4.6 mm, 5 µm) | Ethanol (B145695) and Water | Gradient | 1.0 mL/min | UV at 250 nm |

Rivaroxaban is a chiral molecule, marketed as the pure (S)-enantiomer. Therefore, the N-nitroso derivative will also exist as enantiomers. Chiral HPLC is essential for assessing the enantiomeric purity of Rivaroxaban and for separating the enantiomers of its impurities. Methods have been developed using chiral stationary phases (CSPs) to resolve the (S)- and (R)-enantiomers of Rivaroxaban. For instance, a Chiralcel OD-H column has been used with a mobile phase of n-hexane and isopropanol (B130326) to achieve separation. Another method, conforming to the USP monograph, uses a Lux Cellulose-1 column. A robust HPLC method utilizing a Chiralpak IC column has also been shown to separate the enantiomers of Rivaroxaban from its process-related impurities. The separation of the N-nitroso-rivaroxaban amide impurity has also been explored using chiral columns.

| Stationary Phase | Mobile Phase | Flow Rate | Temperature | Detection | Reference |

|---|---|---|---|---|---|

| Chiralcel OD-H (250 x 4.6 mm, 5 µm) | n-Hexane and Isopropanol (50:50 v/v) | Not Specified | 35°C | Not Specified | |

| Lux 5 µm i-Cellulose-5 (250 x 4.6 mm) | Acetonitrile | 0.7 mL/min | 30°C | UV at 254 nm | |

| Lux 5 µm Cellulose-1 (150 x 4.6 mm) | Ethanol and Heptane (30:70 v/v) | 1.0 mL/min | 50°C | UV at 250 nm | |

| Chiralpak IC (250 x 4.6 mm, 5 µm) | A: Acetonitrile:Ethanol:n-butyl amine (95:5:0.5) B: Water:Methanol:n-butyl amine (50:50:0.5) | 0.8 mL/min | 27°C | UV at 254 nm |

Both isocratic and gradient elution modes are employed in the analysis of Rivaroxaban and its impurities.

Isocratic Elution , where the mobile phase composition remains constant, is often preferred for its simplicity and robustness in routine quality control assays. An optimized isocratic method can provide reproducible retention times and is suitable for quantifying the main component and a few known impurities.

Gradient Elution , which involves changing the mobile phase composition during the analytical run, is superior for separating complex mixtures of impurities with a wide range of polarities. For comprehensive impurity profiling, a gradient method ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively from the main drug peak and from each other within a reasonable timeframe.

The choice of stationary and mobile phases is paramount for achieving the desired chromatographic separation.

Stationary Phases : Octadecylsilane (ODS or C18) bonded silica (B1680970) is the most common stationary phase for Rivaroxaban impurity analysis due to its versatility and wide availability. Other phases like octylsilane (B1236092) (C8) and phenyl columns have also been explored to provide alternative selectivity, which can be crucial for resolving co-eluting peaks, including the challenging separation of N-Nitroso Rivaroxaban from the parent drug.

Mobile Phases : The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as phosphate buffer, to control the pH and improve peak shape. The pH is a critical parameter; for Rivaroxaban, a pH of around 2.9 has been found to be optimal for minimizing secondary interactions with the silica support and enhancing peak symmetry. Organic modifiers like acetonitrile and methanol are used to control the elution strength. Additives such as formic acid may also be included, especially for methods coupled with mass spectrometry.

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC that uses smaller particle size columns (typically <2 µm), offers significant advantages for the analysis of trace-level impurities like N-Nitroso Rivaroxaban. The primary benefits include higher resolution, increased sensitivity, and substantially shorter run times compared to conventional HPLC.

Due to the potent carcinogenic nature of nitrosamine impurities, highly sensitive analytical methods are required for their detection at nanogram levels. UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), provides the necessary sensitivity and selectivity for this task. A robust and sensitive UPLC-MS/MS method was developed for the determination of a possible N-nitrosamine impurity in Rivaroxaban. The method utilized a C18 column with an isocratic mobile phase of 0.1% aqueous formic acid and methanol, achieving a limit of quantification (LOQ) of 0.15 ng/mL. This high sensitivity is essential for ensuring that the levels of N-Nitroso Rivaroxaban Impurity 4 are well below the stringent regulatory limits for patient safety.

| Technique | Stationary Phase | Mobile Phase | Elution Mode | Flow Rate | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| UHPLC-MS/MS | VD-Spher100 C18 E (150 x 4.6 mm, 3 µm) | 0.1% aqueous Formic Acid and Methanol (1:1 v/v) | Isocratic | 0.6 mL/min | Tandem MS | LOD: 0.045 ng/mL LOQ: 0.15 ng/mL | |

| LC-MS/MS | Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) | Acetonitrile and Formic Acid | Not Specified | 0.5 mL/min | Tandem MS | LOD: 0.020 ppm LOQ: 0.058 ppm |

Preparative Chromatography for Isolation of Impurity 4

Preparative chromatography is an essential technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis, such as for structural elucidation or for use as a reference standard. In the context of this compound, after its synthesis for research and validation purposes, a purification step is necessary to remove unreacted starting materials and other byproducts. rasayanjournal.co.in

The process involves using a larger-scale version of analytical liquid chromatography, where the primary goal is to collect fractions of the purified compound. A common approach involves column chromatography, often utilizing a C18 stationary phase, which is effective for separating compounds of moderate polarity like N-Nitroso Rivaroxaban. researchgate.netgoogle.com The crude product from the synthesis is dissolved in a suitable solvent and loaded onto the column. A carefully selected mobile phase is then pumped through the column to elute the components at different rates based on their affinity for the stationary phase. google.com Fractions are collected and analyzed to identify those containing the pure impurity, which are then combined and concentrated to yield the isolated N-Nitroso Rivaroxaban. rasayanjournal.co.inresearchgate.net

Table 1: Example Parameters for Preparative Chromatography of Rivaroxaban-Related Impurities

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 5 x 25 cm) |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 35% acetonitrile solution) |

| Flow Rate | 60 mL/min |

| Detection Wavelength | 250 nm |

| Sample Size | 100 mg |

This table presents typical conditions that can be adapted for the isolation of N-Nitroso this compound, based on methods used for similar impurities. google.com

Thin Layer Chromatography (TLC) in Screening and Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for preliminary screening of impurities. During the synthesis of N-Nitroso Rivaroxaban, TLC is used to track the consumption of the starting material (Rivaroxaban) and the formation of the nitrosated product. rasayanjournal.co.in This allows for the determination of the reaction's completion point, preventing the formation of excess byproducts and optimizing the yield. rasayanjournal.co.in

The technique involves spotting the reaction mixture onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, often under UV light, and their retention factor (Rf) values are compared to those of the starting material and a reference standard of the impurity, if available. While not a quantitative method, TLC is an invaluable tool for qualitative assessment in a process development setting. acgpubs.org

Spectroscopic and Spectrometric Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable technique for the identification and structural elucidation of impurities, even at trace levels. bohrium.combohrium.com This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net

For the analysis of N-Nitroso Rivaroxaban, a reversed-phase HPLC or UHPLC system is typically employed, often with a C18 column, to separate the impurity from the Rivaroxaban API and other related substances. rasayanjournal.co.inbohrium.com The mobile phase usually consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. researchgate.netusp.org After chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this analysis, as it is a soft ionization method suitable for polar molecules like N-Nitroso Rivaroxaban. rasayanjournal.co.in

Table 2: Typical LC-MS/MS Chromatographic Conditions for N-Nitroso Rivaroxaban Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis Express C18 (150 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in water |

| Flow Rate | 0.5 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

These conditions are based on published methods for the analysis of nitrosamine impurities in Rivaroxaban. rasayanjournal.co.inresearchgate.netbohrium.com

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of an impurity by analyzing its fragmentation pattern. In this process, the precursor ion (the molecular ion of N-Nitroso Rivaroxaban) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). This breaks the molecule into characteristic product ions (fragments), which are then analyzed in the second mass analyzer. researchgate.net

The fragmentation pattern provides a structural fingerprint of the molecule. The mass-to-charge ratio (m/z) of the parent ion of N-Nitroso Rivaroxaban confirms its molecular weight. The subsequent fragmentation provides evidence for the presence of the nitroso group and other key structural motifs of the Rivaroxaban molecule. By analyzing the masses of the fragment ions, the specific site of nitrosation on the Rivaroxaban structure can be confirmed. This detailed analysis is fundamental for unambiguous molecular identification. researchgate.net

Due to the potential carcinogenic risk associated with nitrosamine impurities, regulatory agencies require their control at very low levels. LC-MS/MS is the preferred technique for the quantitative determination of N-Nitroso Rivaroxaban at trace levels due to its exceptional sensitivity and selectivity. bohrium.combohrium.com The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. rasayanjournal.co.in This enhances selectivity by filtering out noise from the sample matrix, allowing for accurate quantification at nanogram or parts-per-million (ppm) levels. researchgate.net

Validation of the analytical method according to ICH guidelines is essential to demonstrate its suitability. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity. The sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For N-Nitroso Rivaroxaban, methods have been developed with remarkable sensitivity.

Table 3: Sensitivity of LC-MS/MS Methods for N-Nitroso Rivaroxaban

| Parameter | Reported Value 1 | Reported Value 2 |

|---|---|---|

| Limit of Detection (LOD) | 0.020 ppm | 0.045 ng/mL |

| Limit of Quantification (LOQ) | 0.058 ppm | 0.15 ng/mL |

Data sourced from independent research studies on Rivaroxaban nitrosamine impurities. rasayanjournal.co.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While LC-MS/MS provides strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for definitive structural assignment. researchgate.netcore.ac.uk NMR provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk For the characterization of N-Nitroso Rivaroxaban, an isolated and purified sample is required. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are performed. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. rasayanjournal.co.in The chemical shifts observed in these spectra are compared with those of the parent Rivaroxaban molecule to identify structural changes, such as the presence of the N-nitroso group, which alters the electronic environment of nearby nuclei. Two-dimensional (2D) NMR experiments can also be employed for more complex structural confirmation. researchgate.net

Table 4: ¹H and ¹³C NMR Spectral Data for N-Nitroso this compound

| ¹H NMR (400 MHz, DMSO-d6) δ ppm | ¹³C NMR (100 MHz, DMSO-d6) δ ppm |

|---|---|

| 9.10 (t, 1H) | 170.1 |

| 7.75 (d, 1H) | 162.5 |

| 7.15 (d, 1H) | 154.2 |

| 7.50-7.65 (m, 4H) | 142.6 |

| 4.95 (m, 1H) | 135.1 |

| 4.20 (t, 1H) | 131.9 |

| 3.95 (dd, 1H) | 128.4 |

| 3.55-3.80 (m, 6H) | 126.3 |

| - | 118.7 |

| - | 115.4 |

| - | 71.2 |

| - | 65.8 |

| - | 50.1 |

| - | 47.6 |

| - | 42.1 |

Spectral data as reported in the literature for the synthesized N-Nitroso Rivaroxaban impurity. rasayanjournal.co.in

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of N-Nitroso this compound shows distinct absorption bands that confirm the presence of key functional groups. rasayanjournal.co.in

| Wave Number (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3330 | N-H Stretching | Amide |

| 1741 | C=O Stretching | Oxazolidinone Carbonyl |

| 1658 | C=O Stretching | Amide Carbonyl |

| 1635 | C=O Stretching | Morpholinone Carbonyl |

| 1468 | N-N=O Stretching | Nitrosamine |

| 1232 | C-O Stretching | Ether |

| 825 | C-Cl Stretching | Aromatic Chloride |

Validation of Analytical Methods According to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose. bohrium.com According to the International Conference on Harmonisation (ICH) guidelines, key validation characteristics must be evaluated, including specificity, linearity, and range, to ensure the reliability and accuracy of analytical data for impurities like N-Nitroso Rivaroxaban. amsbiopharma.comeuropa.eu

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nbinno.comaltabrisagroup.com For the analysis of this compound, the method must be able to distinguish and quantify the N-nitroso impurity without interference from the Rivaroxaban active pharmaceutical ingredient (API) or other related substances. nbinno.com

The specificity of the method is typically demonstrated by spiking the drug substance or product with an appropriate level of the impurity and showing that the method can effectively separate the impurity from all other components. ikev.org Studies have confirmed the specificity of methods for N-Nitroso Rivaroxaban by analyzing blank, control (unspiked), and spiked samples, demonstrating no interference at the retention time of the impurity peak. rasayanjournal.co.in

Linearity and Range Determination

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. youtube.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

To establish linearity, a minimum of five concentrations of the N-Nitroso Rivaroxaban impurity standard are typically analyzed. ikev.org A calibration curve is then constructed by plotting the analytical response (e.g., peak area from chromatography) versus the concentration. The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (R²), which should ideally be close to 1.000. altabrisagroup.com

The range for an impurity quantification method is generally established from the Limit of Quantitation (LOQ) to 120% of the specification limit for that impurity. rasayanjournal.co.in

| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| LOQ | 0.15 | 1520 |

| 50% | 0.75 | 7480 |

| 100% | 1.50 | 15100 |

| 120% | 1.80 | 18050 |

| 150% | 2.25 | 22600 |

| Correlation Coefficient (r) | 0.9998 |

Detection and Quantitation Limits (LOD/LOQ)

The sensitivity of an analytical method is crucial for the detection and quantification of potentially carcinogenic N-nitrosamine impurities, such as N-Nitroso this compound, which are often present at trace levels. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Advanced analytical techniques, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are employed to achieve the necessary low detection and quantification limits for nitrosamine impurities in active pharmaceutical ingredients (APIs) like Rivaroxaban. researchgate.netrasayanjournal.co.in These methods offer high sensitivity and selectivity. ijpsjournal.com

For instance, a sensitive LC-MS/MS method was developed for the quantification of N-Nitroso Rivaroxaban Impurity (NNRI) at the nanogram level. rasayanjournal.co.in The validation of this method, following International Council for Harmonisation (ICH) guidelines, established specific LOD and LOQ values, demonstrating its suitability for trace-level impurity analysis. rasayanjournal.co.in In another study focusing on a possible N-nitrosamine impurity in Rivaroxaban, N-(2-hydroxyethyl)-N-phenylnitrous amide, an ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry method also demonstrated high sensitivity. researchgate.net

The table below summarizes the reported LOD and LOQ values from different studies for N-nitroso impurities related to Rivaroxaban.

| Impurity Name | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| N-Nitroso Rivaroxaban Impurity (NNRI) | LC-MS/MS | 0.020 ppm | 0.058 ppm | rasayanjournal.co.in |

| N-(2-hydroxyethyl)-N-phenylnitrous amide | UHPLC-MS/MS | 0.045 ng/mL | 0.15 ng/mL | researchgate.net |

| Rivaroxaban Degradation Impurity (0.95 RRT) | RP-HPLC | 0.02% | 0.05% | rasayanjournal.co.in |

Precision and Accuracy Assessments

Method precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gsconlinepress.com It is typically expressed as the percentage relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. gsconlinepress.com

For analytical methods developed for Rivaroxaban and its impurities, precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov In a study for the N-Nitroso Rivaroxaban Impurity (NNRI), the %RSD for six LOQ preparations was found to be 2.88, indicating good precision at low concentrations. rasayanjournal.co.in

Accuracy is evaluated by spiking the sample with known amounts of the impurity at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specified limit). rasayanjournal.co.insymbiosisonlinepublishing.com The percentage recovery of the added impurity is then calculated. For methods analyzing Rivaroxaban impurities, recovery values are generally expected to be within the range of 80.0% to 120.0%. symbiosisonlinepublishing.com Studies have shown recovery rates for various impurities to be well within acceptable criteria, for example, between 98.6% and 103.4% or 93.2% and 105.7%, confirming the accuracy of the methods. rasayanjournal.co.inmdpi.comnih.gov

The following tables present data on the precision and accuracy of analytical methods for Rivaroxaban impurities.

Table: Precision Data for Rivaroxaban Impurity Analysis

| Parameter | Analyte | %RSD | Source |

|---|---|---|---|

| LOQ Precision (n=6) | N-Nitroso Rivaroxaban Impurity (NNRI) | 2.88 | rasayanjournal.co.in |

| Method Precision | Rivaroxaban and its impurities | < 2.0 | mdpi.comnih.gov |

| Repeatability | Rivaroxaban | 0.46 - 0.64 | nih.gov |

| Intermediate Precision | Rivaroxaban | 0.48 - 0.86 | nih.gov |

Table: Accuracy Data (Recovery Studies) for Rivaroxaban Impurity Analysis

| Concentration Level | Analyte | % Recovery Range | Source |

|---|---|---|---|

| LOQ Level | Degradation Impurity (0.95 RRT) | 97.9 - 102.4 | rasayanjournal.co.in |

| 50% of Specification | Degradation Impurity (0.95 RRT) | 98.9 - 105.7 | rasayanjournal.co.in |

| 100% of Specification | Degradation Impurity (0.95 RRT) | 93.2 - 100.8 | rasayanjournal.co.in |

| 150% of Specification | Degradation Impurity (0.95 RRT) | 97.2 - 98.8 | rasayanjournal.co.in |

| Not Specified | Rivaroxaban and its impurities | 98.6 - 103.4 | mdpi.comnih.gov |

Robustness and Ruggedness Testing

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. symbiosisonlinepublishing.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

For HPLC and LC-MS methods used in the analysis of Rivaroxaban and its impurities, robustness is typically evaluated by intentionally altering chromatographic conditions. symbiosisonlinepublishing.com Parameters that may be varied include:

The flow rate of the mobile phase (e.g., ±0.1 mL/min). wjpmr.com

The composition of the mobile phase.

The pH of the mobile phase buffer. wjpmr.com

The column temperature.

The detection wavelength (e.g., ±1 nm). gsconlinepress.com

The impact of these changes on the results, such as peak area, retention time, and resolution between peaks, is then assessed. symbiosisonlinepublishing.com The method is considered robust if the results remain within acceptable limits, often defined by a %RSD of less than 2% for the peak areas under the varied conditions. wjpmr.com Several developed analytical methods for Rivaroxaban have been successfully validated for robustness, ensuring their reliability for routine quality control analysis. mdpi.comnih.govnih.gov

Application of Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is crucial for assessing the stability of a drug product and ensuring its quality over its shelf life. symbiosisonlinepublishing.comnih.gov

To establish the stability-indicating nature of a method for Rivaroxaban, forced degradation studies are performed. mdpi.comnih.gov In these studies, the drug substance is subjected to a variety of stress conditions more severe than those it would likely encounter during storage, including:

Acid Hydrolysis (e.g., using hydrochloric acid). mdpi.com

Base Hydrolysis (e.g., using sodium hydroxide). nih.gov

Oxidative Degradation (e.g., using hydrogen peroxide). nih.govnih.gov

Thermal Stress (e.g., heating at 80°C). symbiosisonlinepublishing.com

Photolytic Stress (e.g., exposure to UV light or a total of 1.2 million lux hours). symbiosisonlinepublishing.com

The stressed samples are then analyzed using the developed method. The method is deemed stability-indicating if it can effectively separate the degradation products from the intact Rivaroxaban peak and other process-related impurities. nih.gov This demonstrates the specificity of the method. Studies have shown that Rivaroxaban is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of multiple degradation products. mdpi.comnih.gov The successful separation of these degradants validates the method's power as a stability-indicating tool, making it suitable for the analysis of stability samples and for routine quality control in the pharmaceutical industry. symbiosisonlinepublishing.comnih.gov

Strategies for Control and Mitigation of N Nitroso Rivaroxaban Impurity 4

Process Optimization in Rivaroxaban (B1684504) Manufacturing to Minimize Impurity Formation

Process optimization is a cornerstone of mitigating the formation of N-Nitroso Rivaroxaban Impurity 4. It involves a deep understanding of the reaction mechanisms and identifying critical process parameters that influence impurity generation. khlaw.com The U.S. Food and Drug Administration (FDA) recommends that manufacturers design their processes to avoid conditions conducive to nitrosamine (B1359907) formation. khlaw.comvistaar.ai This proactive approach is more effective than relying solely on downstream purification to remove these impurities.

The quality of raw materials, including starting materials, reagents, and solvents, is a critical factor that can introduce risks for nitrosamine formation. npra.gov.my Amines, which are precursors to nitrosamines, can be present as impurities in various raw materials. fda.gov

Supplier Audits and Qualification: A stringent supplier qualification program is necessary to ensure the quality of all incoming materials. Manufacturers should audit their supply chains and monitor for any at-risk raw materials, starting materials, and intermediates. vistaar.ai This includes assessing the synthetic and purification processes used by the raw material vendor.

Testing of Incoming Materials: Raw materials should be tested for the presence of nitrosating agents (e.g., nitrites) and amine precursors. For instance, amide solvents like N,N-dimethylformamide (DMF) can contain dimethylamine (B145610) as an impurity, which can react to form N-nitrosodimethylamine (NDMA). fda.gov

Control of Recovered Materials: Recovered solvents, reagents, and catalysts pose a significant risk as they can become contaminated with residual amines or nitrosamines formed during the process. fda.govgmp-compliance.org To prevent cross-contamination, recovered materials should only be used in the same step or an earlier step of the same process, provided sufficient purification is demonstrated. vistaar.ai

Table 1: Key Considerations for Raw Material Control

| Material Type | Potential Risk Factor | Recommended Control Strategy |

| Starting Materials | Presence of secondary or tertiary amine functionalities. | Source from qualified vendors with robust process controls; test for residual amines. |

| Reagents & Catalysts | Tertiary and quaternary amines used as reagents/catalysts may contain secondary amine impurities. fda.gov | Qualify vendors; test for amine impurities; consider using alternative, lower-risk reagents. |

| Solvents | Amide solvents can degrade to form secondary amines; recovered solvents may be contaminated. fda.govgmp-compliance.org | Use high-purity solvents; avoid harsh conditions that degrade solvents; qualify solvent recovery processes. |

| Water | Potable water used in manufacturing may contain low levels of nitrites. vistaar.ai | Use purified water systems and monitor nitrite (B80452) levels where applicable. |

The conditions under which chemical reactions are performed play a pivotal role in the formation of nitrosamines. The formation of N-Nitroso this compound can be minimized by carefully controlling these parameters.

pH Control: The formation of nitrosamines from secondary amines and nitrite is typically acid-catalyzed, as acidic conditions convert nitrite salts into nitrous acid, a potent nitrosating agent. fda.gov Maintaining the reaction pH in a neutral or basic range, where feasible, can significantly reduce the rate of nitrosation.

Temperature Management: Elevated temperatures can accelerate the degradation of materials, such as amide solvents, into amine precursors. fda.gov For example, prolonged heating of N,N-dimethylformamide can generate dimethylamine. fda.gov Therefore, reactions should be conducted at the lowest effective temperature to minimize both the primary nitrosation reaction and the formation of amine precursors.

Solvent Selection: The choice of solvent system is critical. As mentioned, certain amide solvents can be a source of secondary amines. fda.gov Where possible, alternative solvents with a lower risk of degradation to nitrosatable amines should be evaluated and utilized.

Catalysts and other reagents can inadvertently introduce amine impurities or create conditions favorable for nitrosation.

Catalyst Purity: Tertiary and quaternary amines are sometimes used as catalysts. fda.gov These materials can contain residual secondary amines from their manufacturing process. For example, tetrabutylammonium (B224687) bromide, a phase-transfer catalyst, may contain tributylamine (B1682462) and dibutylamine (B89481) impurities. fda.gov Using highly pure catalysts with specified limits for amine impurities is essential.

Reaction Monitoring: Continuous monitoring of the reaction progress can help ensure that the reaction is proceeding as expected and can detect deviations that might lead to impurity formation. This allows for timely intervention and control. The evaluation of Rivaroxaban's synthetic route shows that nitrosating agents are used, highlighting the need for careful monitoring and control. researchgate.net

In-Process Control and Monitoring of Impurity Levels

In-process controls (IPCs) and robust analytical monitoring are vital for detecting and controlling the levels of N-Nitroso this compound during manufacturing. Regulatory guidance recommends conducting confirmatory testing if a risk assessment identifies a potential for the presence of nitrosamine impurities. khlaw.comnpra.gov.my

The development of highly sensitive and specific analytical methods is crucial for detecting these impurities at trace levels. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique due to its high sensitivity and selectivity. researchgate.netresearchgate.net

Several studies have focused on developing methods for the quantification of N-nitroso rivaroxaban.

One study developed an LC-MS/MS method with a Limit of Detection (LOD) of 0.020 ppm and a Limit of Quantification (LOQ) of 0.058 ppm. rasayanjournal.co.in

Another validated method reported an LOD of 0.045 ng/mL and an LOQ of 0.15 ng/mL. researchgate.net

The analytical method's LOQ should be at or below the established acceptable limit for the impurity. npra.gov.my

Implementing these analytical methods at critical stages of the manufacturing process allows for real-time monitoring and ensures that any batch exceeding the specified limits can be identified and quarantined before becoming part of the final drug substance. However, challenges in the chromatographic separation of N-nitroso-rivaroxaban amide from the Rivaroxaban active pharmaceutical ingredient (API) have been reported, underscoring the need for highly optimized and robust analytical methods. usp.org

Table 2: Examples of Analytical Methods for N-Nitroso Rivaroxaban Impurity Monitoring

| Technique | Reported LOD | Reported LOQ | Key Features | Reference |

| LC-MS/MS | 0.020 ppm | 0.058 ppm | Specific, selective, precise, and accurate for commercial batch testing. | rasayanjournal.co.in |

| UHPLC-MS/MS | 0.045 ng/mL | 0.15 ng/mL | Robust and sensitive method validated according to ICH Q2(R1) guidelines. | researchgate.netbohrium.com |

Establishment of Acceptance Criteria for Impurity Levels in Drug Substance

For any potentially carcinogenic impurity that cannot be completely eliminated, it is necessary to establish a scientifically justified and safe acceptance limit for the final drug substance. Regulatory bodies like the FDA and the European Medicines Agency (EMA) have provided frameworks for setting these limits. acs.orgpmda.go.jp

The acceptable intake (AI) is a level that approximates an increased cancer risk of one additional case in 100,000 people over a lifetime of exposure. khlaw.com

Default Limits: When substance-specific carcinogenicity data for a novel nitrosamine like N-Nitroso this compound is lacking, a class-specific limit can be applied. The FDA often recommends a default AI of 26.5 ng/day, based on the potency of N-nitrosodiethylamine (NDEA). khlaw.comfda.gov The EMA has used a threshold of 18 ng/day. acs.org

Calculating the Limit in ppm: The AI limit in nanograms per day is converted into a concentration limit (ppm) in the drug substance based on the maximum daily dose (MDD) of the drug. For a drug with an MDD below 880 mg/day, a total nitrosamine limit of 0.03 ppm is generally considered acceptable as it corresponds to no more than 26.5 ng/day. vistaar.ai

Substance-Specific Assessment: The FDA's guidance for NDSRIs allows for a more nuanced approach. fda.govfda.gov An AI limit can be determined based on:

Substance-specific safety data , if available.

Read-across analysis from a structurally similar surrogate for which robust carcinogenicity data exists. fda.gov

A predicted carcinogenic potency categorization approach that assigns an AI based on the molecule's structural features. fda.gov

Once an AI is established, a specification for N-Nitroso this compound must be included in the drug substance release testing if the risk assessment indicates its potential presence. khlaw.com The analytical methods used for release testing must be validated and capable of quantifying the impurity at or below the established limit. npra.gov.my

Table 3: Regulatory Framework for Nitrosamine Acceptance Criteria

| Parameter | Recommendation/Value | Regulatory Body/Source |

| Acceptable Intake (AI) - Default | 26.5 ng/day | FDA khlaw.comfda.gov |

| Acceptable Intake (AI) - Default | 18 ng/day | EMA acs.org |

| Threshold of Toxicological Concern (TTC) | 1.5 µ g/day (for unstudied mutagenic impurities) | ICH M7(R2) fda.gov |

| Specification Requirement | Required if impurity is present >10% of the AI limit. | FDA khlaw.com |

| Limit for Total Nitrosamines (MDD < 880 mg/day) | 0.03 ppm | FDA vistaar.ai |

Regulatory Considerations for Nitrosamine Impurities in Pharmaceutical Products

ICH Guidelines for Impurities in New Drug Substances (Q3A) and Products (Q3B)

The International Council for Harmonisation (ICH) provides foundational guidance for the control of impurities in pharmaceuticals. europa.eu The ICH Q3A(R2) guideline applies to new drug substances, while ICH Q3B(R2) pertains to new drug products. pharmabeej.comich.orgxinfuda-group.com These guidelines establish a systematic approach for qualifying the biological safety of impurities. pharmabeej.com Central to this approach are three key thresholds which are based on the maximum daily dose (MDD) of the drug. youtube.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies. xinfuda-group.com

For an impurity like Rivaroxaban (B1684504) Impurity 4, manufacturers must track its levels in every batch. If the concentration exceeds the identification threshold, its chemical structure must be confirmed. If it surpasses the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion in the final product specification. pharmabeej.com

Table 1: ICH Q3A/Q3B Thresholds for Impurities This table illustrates the general thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API).

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Global Pharmacopeial Standards (e.g., USP, EP) for Impurity Control

Global pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), play a vital role in setting quality standards for medicines. chemicea.com They provide official monographs for drug substances and products, which include tests and acceptance criteria for impurities. synthinkchemicals.com Rivaroxaban monographs in the USP and EP list several "specified impurities," which are known impurities that are individually listed with specific limits. phenomenex.com

While "Rivaroxaban Impurity 4" may not be individually named in all pharmacopeial monographs, it would still be controlled under the limits for "unspecified impurities." uspnf.com Pharmacopeias mandate that the total of all impurities must also not exceed a defined limit. chemicea.comsynthinkchemicals.com Manufacturers use official impurity reference standards provided by these bodies to ensure their analytical methods are accurate for identifying and quantifying these substances. synthinkchemicals.com

Table 2: Examples of Specified Rivaroxaban Impurities in Pharmacopeias This table lists some of the related compounds for Rivaroxaban that are recognized as specified impurities in global pharmacopeias.

| Impurity Name | Common Designation |

|---|---|

| Rivaroxaban Related Compound B | USP Specified Impurity |

| Rivaroxaban Related Compound D | USP Specified Impurity |

| Rivaroxaban Related Compound G | USP Specified Impurity |

| Rivaroxaban Related Compound J | USP & EP Specified Impurity |

| Rivaroxaban R-enantiomer | USP Specified Impurity |

Risk Assessment Frameworks for Potential Genotoxic Impurities

Genotoxic impurities are substances that can damage DNA and potentially cause cancer, even at very low levels. lupinepublishers.com Due to this risk, they are subject to much stricter controls than non-genotoxic impurities. The primary framework for their risk assessment is the "Threshold of Toxicological Concern" (TTC). nih.govaifa.gov.it The TTC is a concept that establishes a human exposure level for all genotoxic impurities below which there is a negligible risk of carcinogenicity. europa.eu

For most genotoxic impurities, the accepted TTC is 1.5 micrograms (µg) per day, which corresponds to a theoretical lifetime cancer risk of less than 1 in 100,000. nih.goveuropa.eu If this compound were found to have structural alerts for genotoxicity, this framework would be applied. lupinepublishers.com The acceptable limit for the impurity in the drug substance would be calculated based on the maximum daily dose of Rivaroxaban to ensure that the patient's daily intake of the impurity does not exceed 1.5 µg. aifa.gov.iteuropa.eu

Table 3: Calculating Impurity Limits based on the Threshold of Toxicological Concern (TTC) This table demonstrates how the acceptable concentration limit (in parts per million, ppm) for a genotoxic impurity is derived from the TTC value (1.5 µ g/day ) and the daily dose of the drug.

| Maximum Daily Dose of Drug | TTC-based Daily Intake Limit of Impurity | Required Concentration Limit in API |

|---|---|---|

| 10 mg | 1.5 µg | 150 ppm (0.015%) |

| 20 mg | 1.5 µg | 75 ppm (0.0075%) |

| 100 mg | 1.5 µg | 15 ppm (0.0015%) |

| 1000 mg (1 g) | 1.5 µg | 1.5 ppm (0.00015%) |

Compliance Strategies in Pharmaceutical Development and Manufacturing

Ensuring compliance with regulatory limits for impurities like this compound requires a multi-faceted strategy throughout the drug lifecycle. pharmaknowledgeforum.com This begins in early development with a thorough understanding of the manufacturing process to identify how and where impurities might form. toref-standards.comveeprho.com

Key compliance strategies include:

Process Optimization: Modifying reaction conditions (e.g., temperature, pressure, solvents) and purification techniques (e.g., crystallization, chromatography) to minimize the formation of this compound or enhance its removal. toref-standards.com

Control of Raw Materials: Setting strict specifications for starting materials and intermediates to prevent the introduction of substances that could lead to the formation of impurities. veeprho.com

In-Process Controls: Monitoring the manufacturing process at critical steps to ensure impurity levels are being controlled effectively before the final stages. pharmaknowledgeforum.com

Specification Setting: Establishing scientifically justified acceptance criteria for this compound in the final drug substance and drug product, based on ICH guidelines and safety data. toref-standards.com

Table 4: Key Compliance Strategies for Impurity Control This table outlines the primary strategies employed in the pharmaceutical industry to manage and control impurities during development and manufacturing.

| Strategy | Description | Stage of Application |

|---|---|---|

| Risk Assessment | Identifying potential impurities and evaluating their risk to patient safety based on structure and toxicological data. | Development & Lifecycle |

| Process Understanding & Control | In-depth study of the synthesis and manufacturing process to control parameters that affect impurity formation. | Development & Manufacturing |

| Analytical Control | Using validated, specific, and sensitive analytical methods to test materials and the final product against specifications. | All Stages |

| Stability Testing | Evaluating the drug product under various conditions (heat, light, humidity) to identify degradation products. | Development & Post-Marketing |

| Good Manufacturing Practices (GMP) | Adhering to GMP guidelines to prevent contamination and ensure process consistency. | Manufacturing |

Analytical Quality by Design (AQbD) Principles in Impurity Method Development

To accurately measure and control impurities like this compound, robust and reliable analytical methods are essential. selectscience.net Analytical Quality by Design (AQbD) is a systematic, science-based approach to developing these methods. veeprho.com Unlike traditional approaches, AQbD aims to build quality into the method from the outset. etflin.com

The AQbD process involves several key steps:

Analytical Target Profile (ATP): Defining the goals of the method, including what needs to be measured (e.g., this compound) and the required performance (e.g., accuracy, precision, detection limit). iipseries.org

Risk Assessment: Identifying critical method parameters (CMPs), such as mobile phase composition or column temperature in an HPLC method, that could impact the method's performance. etflin.com

Method Optimization (Design of Experiments): Using statistical tools like Design of Experiments (DoE) to systematically study the effects of CMPs and their interactions. veeprho.com

Method Operable Design Region (MODR): Defining a multi-dimensional space of method parameters within which the method is proven to be robust and perform as intended. celonpharma.com

Control Strategy: Implementing a plan for routine method use, including system suitability tests, to ensure ongoing performance and a process for continuous monitoring and improvement. etflin.com

By using AQbD, scientists can develop highly robust analytical methods for this compound, reducing the risk of method failure and ensuring consistent, reliable results for quality control and regulatory compliance. selectscience.netveeprho.com

Table 5: The Analytical Quality by Design (AQbD) Workflow This table outlines the systematic steps involved in developing an analytical method using AQbD principles.

| Step | Description | Key Outcome |

|---|---|---|

| 1. Define Analytical Target Profile (ATP) | Predetermine the objectives and performance requirements of the analytical method. | A clear statement of the method's purpose and required quality. |

| 2. Identify Critical Quality Attributes (CQAs) | Determine the analytical method's performance characteristics that must be controlled. | List of critical attributes (e.g., specificity, linearity, accuracy). |

| 3. Risk Assessment | Identify and rank method parameters that could impact CQAs. | Prioritized list of potential critical method parameters (CMPs). |

| 4. Method Development & Optimization | Use Design of Experiments (DoE) to study the effects of CMPs on CQAs. | A mathematical model of the method's performance. |

| 5. Establish Method Operable Design Region (MODR) | Define the robust operating space for the method parameters. | A proven region of reliable method performance. |

| 6. Define Control Strategy & Lifecycle Management | Implement system suitability tests and plan for continuous monitoring. | A robust method ready for routine use and continuous improvement. |

Future Perspectives in Rivaroxaban Impurity Research

Elucidation of Unknown Impurity Structures and Degradation Pathways

A primary challenge in pharmaceutical quality control is the identification and characterization of unknown impurities that may arise during synthesis or degradation. ijpsjournal.com Forced degradation studies are a cornerstone of this process, subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.netsymbiosisonlinepublishing.com

Studies on rivaroxaban (B1684504) have shown it is particularly susceptible to degradation under acidic and basic hydrolytic conditions. researchgate.netrjptonline.org Such studies have successfully identified multiple degradation products. For instance, one study identified a total of five degradation products under various stress conditions, with two forming under acidic hydrolysis and three under basic hydrolysis. rjptonline.org The elucidation of these structures relies on a combination of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) is first used to separate the impurities from the parent drug, after which techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data on molecular weight. researchgate.netrasayanjournal.co.in For definitive structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable. researchgate.netresearchgate.net

Future research will continue to apply these established techniques to fully map the degradation pathways of rivaroxaban. The goal is to create a comprehensive profile that not only identifies known impurities like Rivaroxaban Impurity 4 but also characterizes any new or unknown degradants that could potentially form under different storage or manufacturing conditions. This proactive approach is essential for ensuring drug safety and quality.

Table 1: Stress Conditions and Degradation of Rivaroxaban